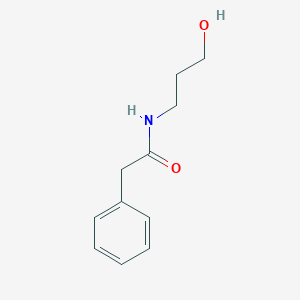

N-(3-hydroxypropyl)-2-phenylacetamide

Description

Systematic Nomenclature and Molecular Formula

This compound is systematically identified through multiple chemical databases and nomenclature systems, providing comprehensive molecular characterization. The compound bears the Chemical Abstracts Service registry number 13657-17-5, which serves as its unique chemical identifier in global databases. According to the International Union of Pure and Applied Chemistry nomenclature guidelines, the systematic name fully describes the molecular structure as this compound, indicating the presence of a three-carbon hydroxypropyl chain attached to the nitrogen atom of a phenylacetamide backbone.

The molecular formula C₁₁H₁₅NO₂ represents the precise atomic composition of this organic compound, consisting of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This molecular composition yields a molecular weight of 193.24 grams per mole, positioning it within the mid-range molecular weight category for pharmaceutical and specialty chemical applications. The compound demonstrates a specific arrangement where the phenylacetamide core structure is modified by the attachment of a 3-hydroxypropyl substituent at the amide nitrogen position.

Chemical database records indicate that this compound belongs to the broader classification of specialty materials within organic chemistry frameworks. The compound exhibits multiple synonymous designations in chemical literature, including N-(3-Hydroxypropyl)benzeneacetamide, which emphasizes the benzene ring component of the molecular structure. These nomenclature variations facilitate cross-referencing across different chemical databases and research publications.

Three-Dimensional Conformational Analysis

The three-dimensional conformational landscape of this compound reveals significant structural complexity arising from rotational freedom around multiple single bonds within the molecule. Computational modeling approaches utilizing PubChem's three-dimensional conformer generation protocols indicate that this compound can adopt numerous energetically accessible conformations. The conformational flexibility primarily originates from the propyl chain linker connecting the amide nitrogen to the terminal hydroxyl group, which can rotate freely around carbon-carbon and carbon-nitrogen single bonds.

PubChem three-dimensional conformer analysis demonstrates that small molecules like this compound typically generate conformer models consisting of multiple three-dimensional representations sampled using root mean squared distance thresholds. These conformational models provide insight into the diverse spatial arrangements that the molecule can adopt under different environmental conditions. The phenylacetamide backbone maintains relative rigidity due to the planar nature of both the benzene ring and the amide functional group, while the 3-hydroxypropyl substituent exhibits considerable conformational mobility.

The presence of both hydrogen-bond donor and acceptor sites within the molecular structure significantly influences conformational preferences. The terminal hydroxyl group serves as a hydrogen-bond donor, while the amide carbonyl oxygen functions as a hydrogen-bond acceptor, creating potential for intramolecular hydrogen bonding interactions. These internal hydrogen bonds can stabilize specific conformational states and influence the overall molecular geometry. The amide nitrogen also possesses lone pair electrons that can participate in hydrogen bonding interactions, further contributing to conformational stability patterns.

Molecular dynamics considerations suggest that the 3-hydroxypropyl chain can adopt extended, folded, and intermediate conformational states depending on environmental factors such as solvent polarity and temperature. The rotational barriers around the propyl chain are relatively low, enabling rapid interconversion between different conformational states at ambient temperatures. This conformational flexibility has important implications for molecular recognition processes and potential biological interactions.

Comparative Structural Analysis with Related Acetamide Derivatives

Comparative structural analysis of this compound with related acetamide derivatives reveals distinctive structural features that differentiate this compound from other members of the phenylacetamide family. Several structurally analogous compounds provide valuable reference points for understanding the unique characteristics of this compound.

N-[3-(3-hydroxypropyl)phenyl]-2-phenylacetamide represents a closely related derivative with molecular formula C₁₇H₁₉NO₂ and molecular weight 269.34 grams per mole. This compound differs significantly by incorporating the hydroxypropyl substituent directly onto the phenyl ring rather than the amide nitrogen, resulting in increased molecular complexity and altered hydrogen bonding patterns. The additional phenyl ring system in this derivative creates a more extended aromatic framework compared to this compound.

N-(3-chloro-2-hydroxypropyl)-2-phenylacetamide offers another instructive comparison, featuring molecular formula C₁₁H₁₄ClNO₂ and molecular weight 227.69 grams per mole. This halogenated derivative substitutes a chlorine atom for one of the terminal hydrogen atoms in the propyl chain while maintaining the hydroxyl functionality. The presence of the chlorine substituent significantly alters the electronic properties and potential hydrogen bonding capabilities compared to the parent this compound compound.

The difluorinated analog N-(2,2-difluoro-3-hydroxypropyl)-2-phenylacetamide presents molecular formula C₁₁H₁₃F₂NO₂ with molecular weight 229.22 grams per mole. This derivative incorporates two fluorine atoms at the 2-position of the propyl chain, creating significant changes in molecular polarity and hydrogen bonding patterns while maintaining the terminal hydroxyl group functionality.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| This compound | C₁₁H₁₅NO₂ | 193.24 | Base structure with hydroxypropyl on amide N |

| N-[3-(3-hydroxypropyl)phenyl]-2-phenylacetamide | C₁₇H₁₉NO₂ | 269.34 | Hydroxypropyl attached to phenyl ring |

| N-(3-chloro-2-hydroxypropyl)-2-phenylacetamide | C₁₁H₁₄ClNO₂ | 227.69 | Chlorine substitution in propyl chain |

| N-(2,2-difluoro-3-hydroxypropyl)-2-phenylacetamide | C₁₁H₁₃F₂NO₂ | 229.22 | Difluoro substitution in propyl chain |

N-(3-hydroxyphenyl)-2-phenylacetamide provides an example of positional isomerism, where the hydroxyl group is located directly on the phenyl ring attached to the amide nitrogen rather than on an extended propyl chain. This structural modification results in molecular formula C₁₃H₁₁NO₂ with molecular weight 227.26 grams per mole, demonstrating how subtle structural changes can significantly impact molecular properties and potential interactions.

The comparative analysis extends to more complex derivatives such as N-(3-hydroxypropyl)-2,2-diphenyl-acetamide, which incorporates an additional phenyl ring at the acetyl carbon position. This compound exhibits molecular formula C₁₇H₁₉NO₂ and molecular weight 269.34 grams per mole, illustrating how structural elaboration can lead to increased molecular complexity while maintaining core functional group relationships.

These structural comparisons highlight the significant impact of substituent position, electronic properties, and molecular framework modifications on the overall molecular architecture. The hydrogen bonding capabilities vary substantially among these derivatives, with implications for intermolecular interactions and potential applications. This compound occupies a unique position within this structural family, offering a balance between molecular complexity and functional group accessibility that distinguishes it from both simpler and more elaborate acetamide derivatives.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(3-hydroxypropyl)-2-phenylacetamide |

InChI |

InChI=1S/C11H15NO2/c13-8-4-7-12-11(14)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,12,14) |

InChI Key |

SQVPNGSAPVCQEJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)NCCCO |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituted Phenylacetamides

(a) N-(3-Phenylpropyl)-2-(4-hydroxyphenyl)-2-phenylacetamide (30005)

(b) N-(3,3-Diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005)

- Synthesis : Involves sodium iodide and chlorotrimethylsilane in acetonitrile .

- Key Difference : The diphenylpropyl group introduces significant hydrophobicity, limiting solubility in aqueous enzymatic systems .

(c) N-(Cyanomethyl)-2-phenylacetamide (4d)

Oxidized Derivative: N-(3-Oxopropyl)-2-phenylacetamide

- Synthesis: Generated via enzymatic oxidation of N-(3-hydroxypropyl)-2-phenylacetamide using ADH/NOX .

- Cost Analysis: Starting from 3-aminopropanol reduces raw material costs by ~60% compared to aldehyde-based routes .

- Reactivity : The ketone group enables aldol reactions (e.g., with DERA enzyme) for statin side-chain elongation .

Data Tables

Table 2. Enzymatic Cascade Efficiency

Preparation Methods

Core Synthesis Protocol

The primary synthetic route for N-(3-hydroxypropyl)-2-phenylacetamide follows the method described by Calveras et al. (2006), as detailed in supplementary materials from recent enzymology studies. The reaction begins with the condensation of 2-phenylacetic acid derivatives with 3-amino-1-propanol under mild conditions. Critical steps include:

-

Reagent preparation : 2-Phenylacetyl chloride is generated in situ using thionyl chloride, followed by dropwise addition to 3-amino-1-propanol in anhydrous dichloromethane.

-

Temperature control : The exothermic reaction is maintained at 0–5°C to prevent side reactions such as esterification or over-acylation.

-

Workup procedure : The crude product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and dried over magnesium sulfate.

Post-synthesis purification uses silica gel column chromatography with a dichloromethane/methanol gradient (97:3 to 95:5), yielding 75% of the target compound as a white crystalline solid. Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with NMR peaks at δ 7.32 (m, 5H, aryl), 3.49 (s, 2H, CHCO), and 2.66 (t, 2H, CHNH).

Enzymatic Cascade Considerations

While the chemical synthesis remains dominant, recent work explores enzymatic cascades for greener production. Alcohol dehydrogenase (ADH) oxidizes this compound to its aldehyde derivative, which undergoes aldol addition with acetaldehyde catalyzed by deoxyribose-5-phosphate aldolase (DERA). Key challenges include:

-

Substrate inhibition : ADH activity decreases by 50% at aldehyde concentrations >2 mM (K = 1.967 mM).

-

Coenzyme regeneration : NAD recycling via nicotinamide oxidase (NOX) mitigates equilibrium limitations but introduces competing acetaldehyde reduction pathways.

Kinetic Profiling of Critical Reactions

Alcohol Dehydrogenase (ADH)-Catalyzed Oxidation

Kinetic parameters for the ADH-mediated oxidation step were determined using Michaelis-Menten and inhibition models (Table 1).

Table 1: Kinetic Parameters for ADH-Catalyzed Reactions

| Parameter | Oxidation (Alcohol → Aldehyde) | Reduction (Aldehyde → Alcohol) |

|---|---|---|

| V (U mg) | 0.109 ± 0.001 | 0.626 ± 0.007 |

| K (mM) | 51.919 ± 2.263 | 1.981 ± 0.341 |

| K NADH (μM) | 8.987 ± 0.643 | 0.222 ± 0.015 |

The sixfold higher V for reduction versus oxidation necessitates strict control of NAD/NADH ratios to prevent equilibrium reversal. Substrate inhibition occurs at alcohol concentrations >50 mM (K = 51.9 mM), mandating fed-batch strategies for large-scale synthesis.

Solvent and pH Optimization

Reaction engineering studies identify 50 mM triethanolamine (TEA) buffer (pH 8.0) as optimal for ADH activity. Polar aprotic solvents like DMF improve solubility but reduce enzymatic turnover by 30–40% compared to aqueous systems.

Process Intensification Strategies

Fed-Batch Reactor Design

A fed-batch system with continuous NAD regeneration achieves 85% conversion efficiency by:

Cost-Benefit Analysis of Coenzyme Recycling

NAD regeneration via NOX reduces coenzyme costs by 72% compared to stoichiometric NAD use. However, NOX introduces O dependency, requiring precise aeration control to prevent oxidative degradation of sensitive intermediates.

Structural Characterization and Quality Control

Spectroscopic Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.